molecular formula C12H17NO2 B3355223 Methyl 3-(3-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoate CAS No. 62179-36-6

Methyl 3-(3-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoate

Cat. No. B3355223
CAS RN: 62179-36-6
M. Wt: 207.27 g/mol
InChI Key: JDJUHIWSVRRACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential for use in a variety of applications.

Mechanism of Action

The mechanism of action of Methyl 3-(3-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoate is not yet fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and modulating the activity of key signaling pathways involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the activity of key signaling pathways involved in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 3-(3-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoate in lab experiments is its potent anti-inflammatory and anti-tumor properties. However, there are also some limitations to its use, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of potential future directions for research on Methyl 3-(3-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoate. One area of interest is in the development of new drugs based on this compound, which could have significant therapeutic potential for a range of inflammatory and neoplastic diseases. Other potential future directions include further investigation of its mechanism of action, as well as studies to optimize its synthesis method and improve its bioavailability and pharmacokinetic properties.

Scientific Research Applications

Methyl 3-(3-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoate has shown potential for use in a variety of scientific research applications. One of the most promising areas of research is in the field of drug discovery, where this compound has been shown to have potent anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

methyl 3-(5-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-3-4-10-5-6-11(13(9)10)7-8-12(14)15-2/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJUHIWSVRRACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=C(N12)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574991
Record name Methyl 3-(3-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62179-36-6
Record name Methyl 3-(3-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(3-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(3-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(3-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 3-(3-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(3-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoate
Reactant of Route 6
Methyl 3-(3-methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.